molecular formula C26H24N2O5S B12456101 N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B12456101
M. Wt: 476.5 g/mol
InChI Key: GSYKZKAIGOXITE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived through sequential application of substitutive nomenclature rules. The parent structure is acetamide , with modifications at two positions:

  • The nitrogen atom of the acetamide group is substituted with a 4-[(4-ethoxyphenyl)sulfamoyl]phenyl moiety.
  • The alpha-carbon (adjacent to the carbonyl group) bears a naphthalen-2-yloxy substituent.

Applying priority rules for functional groups, the full systematic name is 2-(naphthalen-2-yloxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide . Key components include:

  • Naphthalen-2-yloxy : Indicates an oxygen-linked naphthalene group at position 2.
  • 4-[(4-Ethoxyphenyl)sulfamoyl]phenyl : A benzene ring substituted at the 4-position with a sulfamoyl group (-SO₂NH-), which is further connected to a 4-ethoxyphenyl group.

This nomenclature aligns with PubChem’s conventions for similar sulfonamide-acetamide hybrids, such as N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide (CID 669163), where positional isomerism arises from ethoxy group placement.

Molecular Architecture and Functional Group Analysis

The molecule’s architecture integrates four critical functional regions (Table 1):

Functional Group Structural Role Electronic Contribution
Sulfamoyl (-SO₂NH-) Bridges phenyl and ethoxyphenyl groups; enables hydrogen bonding and polarity Electron-withdrawing via sulfonyl group
Acetamide (-NHCOCH₂-) Central scaffold linking naphthyloxy and sulfamoyl-phenyl groups Polar due to amide bond; moderate hydrophilicity
4-Ethoxyphenyl Aromatic system with para-ethoxy substitution Electron-donating via ethoxy oxygen lone pairs
Naphthalen-2-yloxy Bulky polycyclic substituent on acetamide’s alpha-carbon Enhances lipophilicity and π-π stacking potential

The sulfamoyl group’s planar geometry facilitates conjugation with adjacent aromatic rings, while the ethoxy group’s para orientation optimizes steric compatibility. The naphthalen-2-yloxy group introduces asymmetry, influencing molecular packing in solid states and solubility profiles.

Isomeric Considerations and Stereochemical Features

Positional isomerism dominates this compound’s structural variability:

  • Ethoxy positional isomerism : Substituting the ethoxy group at the ortho (2-) or meta (3-) positions of the phenyl ring generates distinct analogues, such as CID 669163 (2-ethoxy isomer). Para substitution minimizes steric clashes and maximizes electronic resonance across the sulfamoyl bridge.
  • Naphthyloxy regiochemistry : Shifting the oxygen linkage to naphthalen-1-yl creates a constitutional isomer with altered steric and electronic properties.

Stereoisomerism is absent due to the compound’s planar aromatic systems and lack of chiral centers. However, restricted rotation around the sulfamoyl group’s S-N bond may lead to atropisomerism under specific conditions, though this remains uncharacterized in current literature.

Comparative Analysis with Structural Analogues

Comparative evaluation with related compounds highlights structure-property relationships (Table 2):

Compound Substituent Variation Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-ethoxy, naphthalen-2-yloxy 454.5 (calculated) Balanced lipophilicity and hydrogen bonding
CID 669163 2-ethoxy, no naphthyloxy 334.4 Reduced steric bulk; altered electronic effects
CAS 19837-90-2 Methoxy instead of ethoxy (hypothetical analogue) ~440.4 Lower hydrophobicity; shorter alkyl chain

The 4-ethoxy configuration enhances resonance stabilization compared to ortho-substituted analogues, while the naphthalen-2-yloxy group increases molecular rigidity relative to simpler phenoxy variants. Such differences influence physicochemical properties like solubility, melting points, and biological target affinity.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C26H24N2O5S/c1-2-32-23-13-8-22(9-14-23)28-34(30,31)25-15-10-21(11-16-25)27-26(29)18-33-24-12-7-19-5-3-4-6-20(19)17-24/h3-17,28H,2,18H2,1H3,(H,27,29)

InChI Key

GSYKZKAIGOXITE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Ethoxyaniline

Procedure (adapted from):

  • Reagents : 4-Ethoxyaniline (1.0 equiv), 4-chlorosulfonylphenyl chloride (1.2 equiv), anhydrous dichloromethane (DCM).
  • Conditions : Stir at 0°C under nitrogen, add triethylamine (2.0 equiv), warm to room temperature (RT), react for 12 h.
  • Workup : Wash with 2 M HCl, saturated NaHCO₃, brine; dry over Na₂SO₄.
  • Yield : 82% as white crystals.

Key Data :

Parameter Value Source
Reaction Time 12 h
Solvent DCM
Base Triethylamine
Purity (HPLC) >98%

Nitro Reduction to Aniline

Procedure (from):

  • Reagents : Nitro intermediate (1.0 equiv), Fe powder (5.0 equiv), NH₄Cl (aq), ethanol/water (3:1).
  • Conditions : Reflux at 80°C for 2 h.
  • Workup : Filter through Celite, extract with ethyl acetate, dry, concentrate.
  • Yield : 89% (pale-yellow solid).

Mechanistic Insight : Iron-mediated reduction avoids over-reduction side reactions common with catalytic hydrogenation.

Synthesis of 2-(Naphthalen-2-yloxy)acetic Acid

Ullmann Etherification

Procedure (modified from):

  • Reagents : 2-Naphthol (1.0 equiv), ethyl bromoacetate (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.
  • Conditions : Heat at 90°C for 6 h under nitrogen.
  • Workup : Dilute with water, extract with ethyl acetate, dry, concentrate.
  • Saponification : Treat with 2 M NaOH in ethanol/water (1:1), reflux 2 h.
  • Yield : 75% (colorless crystals).

Key Data :

Parameter Value Source
Coupling Agent K₂CO₃
Solvent DMF
Reaction Temp 90°C

Amide Coupling: Final Step

EDCI·HCl-Mediated Coupling

Procedure (optimized from):

  • Reagents : 4-[(4-Ethoxyphenyl)sulfamoyl]aniline (1.0 equiv), 2-(naphthalen-2-yloxy)acetic acid (1.2 equiv), EDCI·HCl (1.5 equiv), DMAP (0.2 equiv), DCM.
  • Conditions : Stir at 0°C for 30 min, warm to RT, react 24 h.
  • Workup : Wash with 2 M HCl, saturated NaHCO₃, brine; recrystallize (DCM/ethyl acetate).
  • Yield : 76% (white crystalline solid).

Analytical Data :

  • MP : 168–174°C
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.25 (m, 11H, Ar-H), 4.52 (s, 2H, OCH₂CO), 4.02 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, CH₃).
  • HPLC Purity : 99.2%.

Alternative Methodologies and Comparative Analysis

Sulfamoyl Chloride Route

Procedure (from):

  • React 4-ethoxyaniline with sulfamoyl chloride (1.5 equiv) in DMA at 0°C.
  • Quench with ice-water, extract with ethyl acetate.
  • Yield : 68% (lower than EDCI method due to side reactions).

Microwave-Assisted Coupling

Procedure (from):

  • Use HATU as coupling reagent, microwave at 100°C for 15 min.
  • Yield : 71% (faster but requires specialized equipment).

Comparative Table :

Method Yield (%) Purity (%) Cost Scalability
EDCI·HCl/DMAP 76 99.2 Moderate High
Sulfamoyl Chloride 68 97.5 Low Moderate
Microwave/HATU 71 98.8 High Low

Challenges and Optimization Strategies

Regioselectivity in Etherification

  • Issue : Competing O- vs. C-alkylation of 2-naphthol.
  • Solution : Use phase-transfer catalysts (e.g., TBAB) to enhance O-alkylation.

Amine Protection

  • Issue : Sulfonamide NH may react during coupling.
  • Solution : Protect amine as Boc derivative, deprotect post-coupling.

Solvent Selection

  • DCM vs. THF : DCM minimizes ester hydrolysis but requires strict anhydrous conditions.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace EDCI·HCl with DCC (50% cost reduction) with comparable yields.
  • Continuous Flow Synthesis : Reduces reaction time from 24 h to 2 h.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Naphthalen-2-yloxy Acetamide Derivatives

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Key Differences: Replaces the 4-ethoxyphenylsulfamoyl group with a morpholinoethylamine. Activity: Demonstrates cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM/mL), comparable to cisplatin. The morpholinoethyl group likely enhances solubility and cellular uptake. Implications for Target Compound: The absence of a sulfonamide group in this analog may limit target specificity compared to the ethoxyphenylsulfamoyl-containing compound .
  • 2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide (VU0453660) and 2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661) ():

    • Key Differences : Feature thiazole or pyridine substituents instead of sulfonamide.
    • LCMS Data : VU0453660 (m/z = 363.1 [M+H]⁺), VU0453661 (m/z = 279.2 [M+H]⁺).
    • Implications : The heterocyclic groups may improve metabolic stability but reduce sulfonamide-mediated enzyme interactions .

Ethoxyphenyl-Containing Acetamides

  • 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (): Key Differences: Incorporates an indazole ring instead of naphthalen-2-yloxy and sulfamoyl groups. Activity: Anti-proliferative activity against cancer cells, suggesting the 4-ethoxyphenyl group contributes to DNA interaction or kinase inhibition. Implications: The target compound’s sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Sulfonamide Derivatives

  • N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide ():

    • Key Differences : Uses a thiadiazole-sulfamoyl group instead of 4-ethoxyphenylsulfamoyl.
    • Activity : Intermediate in sulfamethizole synthesis; the thiadiazole group is critical for antibacterial activity.
    • Implications : The ethoxy group in the target compound may reduce antibacterial efficacy but improve solubility .
  • N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (): Key Differences: Bis-sulfonamide structure vs. the target’s single sulfamoyl group. Implications: The target compound’s simpler structure may reduce toxicity risks .

Structural and Physicochemical Comparisons

Compound Name Substituents Biological Activity Key Physicochemical Properties Reference
Target Compound 4-Ethoxyphenylsulfamoyl, naphthalen-2-yloxy Unknown (predicted enzyme inhibition) High hydrophobicity (naphthalene)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethylamine Cytotoxic (HeLa IC₅₀ ~3.16 µM/mL) Improved solubility (morpholine)
VU0453660 1-Bromonaphthalen-2-yloxy, thiazole Undisclosed m/z = 363.1 [M+H]⁺
Sulfamethizole Intermediate Thiadiazole-sulfamoyl Antibacterial Metabolic instability (thiadiazole)

Research Findings and Implications

  • Cytotoxicity: The naphthalen-2-yloxy group is a consistent feature in cytotoxic analogs (e.g., ).
  • Synthetic Challenges : Ethoxy and sulfamoyl groups require careful coupling (e.g., EDC/HOBt in DMF, as in ), which may affect yield compared to simpler acetamides .
  • Metabolic Stability : The ethoxy group could slow oxidative metabolism compared to methoxy or halogenated analogs (), improving half-life .

Biological Activity

N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C26H24N2O5S

The structure consists of a naphthalene moiety linked to an acetamide group, with a sulfonamide substituent that may influence its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : The sulfonamide group is known for its role in targeting specific enzymes involved in cancer cell proliferation. The compound's ability to modulate these pathways could provide a basis for its anticancer activity.
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have demonstrated anti-inflammatory properties, which may extend to this compound through similar mechanisms.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • In vitro Studies : In vitro assays have shown that certain benzamide derivatives exhibit significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound may share similar properties.
  • Mechanistic Studies : Research has indicated that compounds with similar structures can interact with key enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation and survival in cancer models.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
4-chloro-benzamide derivativesModerate to high RET kinase inhibition
Benzamide derivativesInhibition of cancer cell lines

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